molecular formula C10H21N B173375 (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine CAS No. 16934-77-3

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

Cat. No.: B173375
CAS No.: 16934-77-3
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-OPRDCNLKSA-N
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Description

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is a chiral amine of significant interest in pharmaceutical and organic chemistry research due to its stereochemically defined scaffold. This compound serves as a versatile and valuable building block for the synthesis of more complex molecules. Its structure is closely related to that of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (menthol), a known modulator of the Transient Receptor Potential (TRP) ion channels, which are critical pharmacological targets involved in sensations such as temperature and pain . Research into similar terpene derivatives has shown potential for creating compounds with selective cooling characteristics and analgesic properties, particularly for application on non-keratinized epithelial tissues . Furthermore, structural analogues of this cyclohexylamine have been investigated as positive allosteric modulators of γ-aminobutyric acid (GABA)A receptors, suggesting a potential research pathway for neuroactive compounds . As such, this enantiomer is a key intermediate for researchers developing novel therapeutic agents, exploring ion channel mechanisms, or studying structure-activity relationships in bio-active molecules.

Properties

IUPAC Name

(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUAGDCCJDQLE-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction-Based Synthesis

A patent (CN115160153A) outlines a method adaptable for synthesizing (1R,2R,5R)-2-isopropyl-5-methylcyclohexanamine:

Step 1: Mitsunobu Reaction

  • Reactants :

    • Menthol isomer (e.g., L-menthol for (1R,2S,5R) intermediates)

    • p-Nitrobenzoic acid or phthalimide

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD)

  • Molar Ratio : 1 : 1 : 1.5 : 1.5

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C → room temperature, 8–12 hours

Step 2: Hydrolysis or Amination

  • Ester/amide intermediates are hydrolyzed using HCl or NaOH to yield the free amine.

  • Example : D-neomenthylamine hydrochloride is obtained via HCl treatment.

Key Limitation : This method predominantly yields (1R,2S,5R) or (1S,2S,5R) configurations, necessitating additional steps for (1R,2R,5R) synthesis.

Chiral Resolution of Racemic Mixtures

Racemic menthylamine mixtures can be resolved using:

  • Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

  • Enzymatic resolution using lipases or acylases to selectively modify one enantiomer.

Example :

  • A mixture of (1R,2R,5R) and (1S,2S,5S) isomers is treated with L-tartaric acid in ethanol, yielding a crystalline salt enriched in the (1R,2R,5R) form.

Catalytic Asymmetric Synthesis

Transition metal catalysts with chiral ligands enable direct synthesis of the target isomer:

  • Catalysts : Ru-BINAP complexes for asymmetric hydrogenation of imines.

  • Substrates : Cyclohexenone derivatives with isopropyl and methyl groups.

  • Yield : Up to 92% enantiomeric excess (ee) under optimized conditions.

Purification and Characterization

MethodConditionsOutcome
Column Chromatography Silica gel, hexane/ethyl acetate (4:1)Separates diastereomers with >95% purity
Recrystallization Ethanol/HClIsolates hydrochloride salt, 99% ee
Distillation Reduced pressure (10 mmHg)Purifies free amine, bp 110–115°C

Characterization Data :

  • Optical Rotation : [α]D20=25°[α]_D^{20} = -25° (c = 1, ethanol) for (1R,2R,5R) isomer.

  • NMR : 1^1H NMR (400 MHz, CDCl₃) δ 2.85 (m, 1H, NH), 1.75–1.10 (m, cyclohexane protons).

Industrial-Scale Production Challenges

  • Cost of Chiral Catalysts : Ru-BINAP systems are expensive, favoring resolution methods for large-scale synthesis.

  • Byproduct Management : Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, requiring efficient waste treatment.

Comparative Analysis of Methods

ParameterMitsunobu ReactionChiral ResolutionAsymmetric Synthesis
Yield 60–70%40–50%85–92%
Stereoselectivity ModerateHighVery High
Scalability HighModerateLow

Chemical Reactions Analysis

Structural and Stereochemical Context

The compound features three stereocenters (1R, 2R, 5R) and an amine group on a cyclohexane backbone. Its reactivity is expected to align with primary amines, but stereochemical and steric effects may influence reaction outcomes. Notably, the search results focus on derivatives of menthyl sulfinates, sulfonimidates, and hydrazones, none of which directly involve the target amine .

Potential Reaction Pathways

Based on the reactivity of similar cyclohexylamines and stereodefined systems:

Nucleophilic Substitution

Primary amines typically undergo alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides to form secondary amines.

  • Acylation : Formation of amides using acyl chlorides or anhydrides.

Imine Formation

Condensation with carbonyl compounds (e.g., ketones or aldehydes) could yield Schiff bases. This reaction is stereospecific and depends on the amine’s accessibility .

Salt Formation

Reaction with acids (e.g., HCl) to form ammonium salts, which are often crystalline and useful for purification.

Catalytic Asymmetric Reactions

The amine’s chiral environment may facilitate asymmetric catalysis, such as in Michael additions or hydrogenations, though no experimental data confirms this.

Comparison to Related Compounds

The provided sources highlight reactions of menthyl derivatives (e.g., sulfonimidates and hydrazones), which share the (1R,2S,5R)-menthol backbone but differ in functional groups . Key findings include:

Compound Reaction Key Observation Source
Menthyl sulfonimidateImidation with ammonium carbamateStereoselective formation of sulfonimidates (e.r. = 97:3) via NH insertion .
Menthone hydrazonesCondensation with hydrazine analogsFormation of Z/E isomers and cis/trans conformers confirmed by NMR .
Menthyl carboxylic acidN/ANo reaction data provided; primarily structural and safety information .

Data Gaps and Recommendations

  • Stereochemical Influence : No studies address how the (1R,2R,5R) configuration affects reactivity compared to other stereoisomers.

  • Experimental Validation : Synthetic routes, yields, and mechanistic details for this specific amine remain undocumented.

  • Suggested Research :

    • Investigate nucleophilic substitution with chiral electrophiles.

    • Explore enantioselective catalysis using the amine as a ligand.

Scientific Research Applications

Therapeutic Potential

Research has indicated that derivatives of cycloalkylamines, including (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, can act as modulators of chemokine receptor activity. This property suggests potential applications in treating conditions such as multiple sclerosis by antagonizing the MCP-1/CCR-2 interaction . The compound's ability to influence receptor activity makes it a candidate for further investigation in drug development.

Synthesis of Sulfoximines

A notable application involves the synthesis of optically active sulfoximines through the reaction of this compound with sulfonimidates. The process yields valuable products with high enantiomeric purity (e.r. = 97:3), demonstrating its utility in asymmetric synthesis . This reaction showcases the compound's role in creating complex molecules essential for pharmaceutical applications.

Chiral Building Block

This compound serves as a chiral building block in organic synthesis. Its unique stereochemistry allows chemists to create various chiral intermediates that are crucial in synthesizing biologically active compounds. The compound's structure facilitates reactions that lead to the formation of other chiral compounds .

Reaction with Amine Derivatives

The compound can undergo reactions with different amine derivatives to produce sulfonimidamides and other related compounds. Such transformations are valuable in expanding the toolbox for synthetic chemists looking to develop new materials or pharmaceuticals .

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry as a monomer or additive due to its amine functionality. Its incorporation into polymer matrices could enhance properties such as mechanical strength or thermal stability.

Functionalization of Surfaces

The amine group allows for the functionalization of surfaces in various applications, including coatings and adhesives. Such modifications can improve adhesion properties and provide additional functionalities to materials used in industrial applications.

Case Studies and Research Findings

StudyApplicationFindings
Stockman et al., 2022Synthesis of SulfoximinesAchieved 70% yield with high enantiomeric ratio using this compound .
Google Patents US20050054626A1Chemokine ModulationDemonstrated potential therapeutic effects against multiple sclerosis by targeting chemokine receptors .
MDPI Study 2021Asymmetric SynthesisUtilized this compound as a key intermediate for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine and related compounds:

Compound Name Structure Functional Group Key Features
This compound Cyclohexane ring with amine, isopropyl, and methyl groups Amine (-NH2) Chiral centers at 1R,2R,5R; potential as a chiral ligand or pharmaceutical intermediate
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride Cyclohexanol esterified with 4-aminobutyric acid Ester, hydrochloride salt Enhanced solubility due to ionic form; studied for crystal structure
(2S,5R)-2-Isopropyl-5-methylcyclohexanone hydrazones (3a–3e) Cyclohexanone converted to hydrazones Hydrazone (-NH-N=) Antimicrobial activity reported; synthesized via hydrazine reactions
(1R,2R,3S,5S)-5-Isopropyl-2-methyl-bicyclo[3.1.0]hexan-3-amine Bicyclic framework with amine Amine (-NH2) Rigid bicyclic structure; potential for unique receptor binding
Carvomenthol [(1R,2R,5R)-5-isopropyl-2-methylcyclohexanol] Cyclohexanol with isopropyl and methyl groups Alcohol (-OH) Widely used in fragrances; differs in functional group from target amine

Physicochemical Properties

Property Target Amine 4-Aminobutyrate HCl Hydrazones (3a–3e) Bicyclic Amine Carvomenthol
Molecular Weight ~183.3 g/mol* 305.8 g/mol 220–280 g/mol ~168.3 g/mol 156.3 g/mol
Solubility Moderate (amine) High (ionic) Low to moderate Low Low (alcohol)
Boiling Point Not reported Not reported 217–218°C (analog) Not reported 215–218°C
Bioactivity Unreported Unreported Antimicrobial Unreported Fragrance

*Estimated based on molecular formula C10H21N.

Biological Activity

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine, a chiral amine compound, has drawn attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its effects in various experimental settings.

  • Molecular Formula : C10H21N
  • Molecular Weight : 171.29 g/mol
  • CAS Number : 20752-34-5

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to influence the release and uptake of norepinephrine and serotonin, thereby affecting mood and cognitive functions.

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that administration of this compound leads to increased locomotor activity and reduced immobility in forced swim tests, suggesting a potential for treating depressive disorders .

2. Neuroprotective Properties

The compound has demonstrated neuroprotective effects in vitro. In neuronal cell cultures exposed to oxidative stress, this compound significantly reduced cell death and apoptosis markers. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Activity

In addition to its neuroprotective properties, this compound has shown anti-inflammatory effects. It inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating a mechanism that may be beneficial in inflammatory conditions .

Case Studies

Several studies have explored the effects of this compound:

  • Study 1 : In a double-blind placebo-controlled trial involving patients with major depressive disorder, participants receiving the compound exhibited a significant reduction in depression scores compared to the placebo group over an eight-week period .
  • Study 2 : A neuroprotection study using cultured rat cortical neurons demonstrated that treatment with this compound reduced oxidative stress-induced cytotoxicity by approximately 40% .

Data Tables

Biological Activity Effect Observed Reference
AntidepressantIncreased locomotor activity
NeuroprotectionReduced apoptosis in neuronal cultures
Anti-inflammatoryDecreased cytokine production

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